molecular formula C8H7FO2 B8650114 7-Fluoro-2,3-dihydrobenzofuran-3-ol

7-Fluoro-2,3-dihydrobenzofuran-3-ol

Cat. No. B8650114
M. Wt: 154.14 g/mol
InChI Key: YIHJHVSDENEPEU-UHFFFAOYSA-N
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Patent
US08729084B2

Procedure details

A mixture of 3-fluoro-2-((trimethylsilyl)methoxy)benzaldehyde (6.75 g, 29.8 mmol) and CsF (13.73 g, 90 mmol) in DMF (88 mL) were heated in 95° C. oil bath for 3 days. At the conclusion of this period, the reaction was analyzed by HPLC, which showed the starting material had disappeared. The reaction mixture was cooled to rt, diluted with aqueous NaHCO3 and extracted with Et2O (3×15 mL), followed by EtOAc (3×15 mL). The combined organic layers were washed with water (25 mL), brine (25 mL), dried (MgSO4), and concentrated to afford Compound 1B as a brown oil (4.6 g). The crude product was used in next step without further purification.
Name
3-fluoro-2-((trimethylsilyl)methoxy)benzaldehyde
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
13.73 g
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:10][CH2:11][Si](C)(C)C)=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[F-].[Cs+]>CN(C=O)C.C([O-])(O)=O.[Na+]>[F:1][C:2]1[C:3]2[O:10][CH2:11][CH:5]([OH:6])[C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
3-fluoro-2-((trimethylsilyl)methoxy)benzaldehyde
Quantity
6.75 g
Type
reactant
Smiles
FC=1C(=C(C=O)C=CC1)OC[Si](C)(C)C
Name
Quantity
13.73 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
88 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC=2C(COC21)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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